2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine
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Overview
Description
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is an organic compound that belongs to the class of phenethylamines It features a fluorophenyl group attached to a pyrrolidine ring via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate 2-(2-fluorophenyl)pyrrolidine.
Final Product Formation: The intermediate is then reacted with ethylamine under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(2-Bromophenyl)-2-pyrrolidin-1-ylethanamine
- 2-(2-Methylphenyl)-2-pyrrolidin-1-ylethanamine
Uniqueness
2-(2-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15/h1-2,5-6,12H,3-4,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMLEAKOYMGHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390213 |
Source
|
Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-16-4 |
Source
|
Record name | 2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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